molecular formula C18H15ClN2O3S B3684634 2-[2-(3-Chloroanilino)-4-(4-methoxyphenyl)-1,3-thiazol-5-yl]acetic acid

2-[2-(3-Chloroanilino)-4-(4-methoxyphenyl)-1,3-thiazol-5-yl]acetic acid

Cat. No.: B3684634
M. Wt: 374.8 g/mol
InChI Key: SIYHDMUQCIENHY-UHFFFAOYSA-N
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Description

2-[2-(3-Chloroanilino)-4-(4-methoxyphenyl)-1,3-thiazol-5-yl]acetic acid is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3-Chloroanilino)-4-(4-methoxyphenyl)-1,3-thiazol-5-yl]acetic acid typically involves multi-step organic reactions. One common method involves the condensation of 3-chloroaniline with 4-methoxybenzaldehyde to form an intermediate Schiff base. This intermediate then undergoes cyclization with thiourea to form the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-[2-(3-Chloroanilino)-4-(4-methoxyphenyl)-1,3-thiazol-5-yl]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[2-(3-Chloroanilino)-4-(4-methoxyphenyl)-1,3-thiazol-5-yl]acetic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[2-(3-Chloroanilino)-4-(4-methoxyphenyl)-1,3-thiazol-5-yl]acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(4-Chloroanilino)-4-(4-methoxyphenyl)-1,3-thiazol-5-yl]acetic acid
  • 2-[2-(3-Bromoanilino)-4-(4-methoxyphenyl)-1,3-thiazol-5-yl]acetic acid
  • 2-[2-(3-Chloroanilino)-4-(4-ethoxyphenyl)-1,3-thiazol-5-yl]acetic acid

Uniqueness

2-[2-(3-Chloroanilino)-4-(4-methoxyphenyl)-1,3-thiazol-5-yl]acetic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 3-chloroanilino and 4-methoxyphenyl groups can enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development .

Properties

IUPAC Name

2-[2-(3-chloroanilino)-4-(4-methoxyphenyl)-1,3-thiazol-5-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O3S/c1-24-14-7-5-11(6-8-14)17-15(10-16(22)23)25-18(21-17)20-13-4-2-3-12(19)9-13/h2-9H,10H2,1H3,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIYHDMUQCIENHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(SC(=N2)NC3=CC(=CC=C3)Cl)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[2-(3-Chloroanilino)-4-(4-methoxyphenyl)-1,3-thiazol-5-yl]acetic acid
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2-[2-(3-Chloroanilino)-4-(4-methoxyphenyl)-1,3-thiazol-5-yl]acetic acid
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2-[2-(3-Chloroanilino)-4-(4-methoxyphenyl)-1,3-thiazol-5-yl]acetic acid
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2-[2-(3-Chloroanilino)-4-(4-methoxyphenyl)-1,3-thiazol-5-yl]acetic acid
Reactant of Route 5
2-[2-(3-Chloroanilino)-4-(4-methoxyphenyl)-1,3-thiazol-5-yl]acetic acid
Reactant of Route 6
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2-[2-(3-Chloroanilino)-4-(4-methoxyphenyl)-1,3-thiazol-5-yl]acetic acid

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